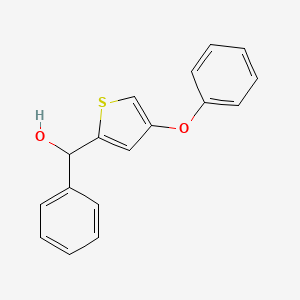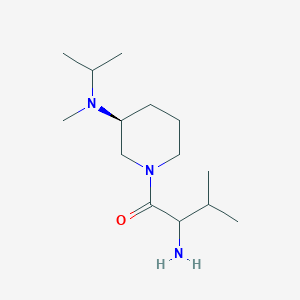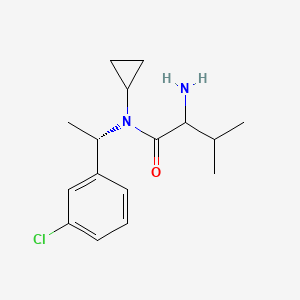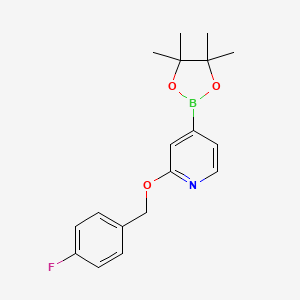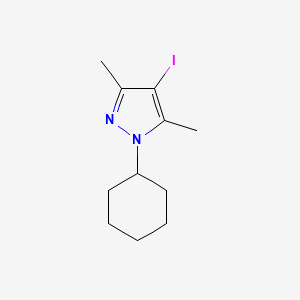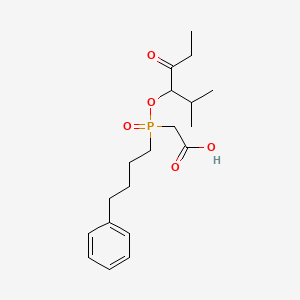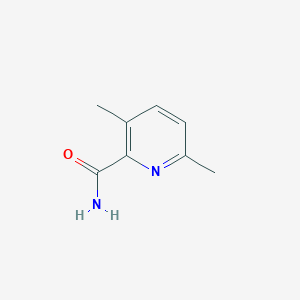![molecular formula C10H13N3O B13087110 [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for the development of new drugs and functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves the reaction of 2-aminopyridine with suitable electrophiles. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxymethyl position .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its derivatives have been studied for their ability to inhibit the growth of various pathogens .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurological disorders. The imidazo[1,2-a]pyridine scaffold is known for its activity against a range of biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. Common pathways include inhibition of γ-aminobutyric acid (GABA) receptors, which is relevant for its use as a sedative or anxiolytic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: A well-known sedative that also contains an imidazo[1,2-a]pyridine core.
Alpidem: Another sedative with a similar structure and mechanism of action.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share the imidazo[1,2-a]pyridine scaffold and have similar biological activities.
Uniqueness
What sets [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine apart is its methoxymethyl group, which can be modified to create a wide range of derivatives with diverse biological activities. This flexibility makes it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
[2-(methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-7-8-9(6-11)13-5-3-2-4-10(13)12-8/h2-5H,6-7,11H2,1H3 |
InChI-Schlüssel |
QWGACMJZKQMIQH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(N2C=CC=CC2=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13087042.png)

